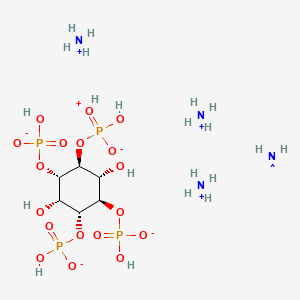
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is a cell signaling inositol phosphate intermediate. It is a derivative of inositol, a type of sugar alcohol, and plays a crucial role in various cellular processes. This compound is often used in scientific research to study cell signaling pathways and the regulation of cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) involves the phosphorylation of inositol at specific positions. The process typically requires the use of phosphorylating agents under controlled conditions to ensure the correct placement of phosphate groups. The reaction conditions often include the use of solvents like water or phosphate-buffered saline (PBS) at a pH of 7.2 .
Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The compound is usually produced as a lyophilized powder for ease of storage and handling .
Análisis De Reacciones Químicas
Types of Reactions: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as an intermediate in the production of other inositol phosphates .
Common Reagents and Conditions: The common reagents used in these reactions include phosphorylating agents such as ATP and specific kinases like inositol-1,3,4,6-tetraphosphate 5-kinase and inositol-1,3,4,6-tetraphosphate 2-kinase. The reactions typically occur under physiological conditions, with a pH around 7.2 and at body temperature (37°C) .
Major Products: The major products formed from these reactions include inositol-1,3,4,5,6-pentaphosphate and inositol-1,2,3,4,6-pentaphosphate.
Aplicaciones Científicas De Investigación
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is widely used in scientific research due to its role in cell signaling. It serves as a substrate for various kinases, making it valuable for studying phosphorylation pathways. In biology, it is used to investigate the regulation of cellular functions and the role of inositol phosphates in signal transduction .
In medicine, this compound is used to explore potential therapeutic targets for diseases related to cell signaling abnormalities. It is also employed in the study of metabolic pathways and the development of drugs that can modulate these pathways .
In the industry, D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is used in the production of other inositol phosphates and related compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules .
Mecanismo De Acción
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) exerts its effects by acting as an intermediate in the phosphorylation of inositol. It serves as a substrate for specific kinases, which add phosphate groups to the inositol molecule at designated positions. This process is crucial for the regulation of various cellular functions, including signal transduction and metabolic pathways .
The molecular targets of this compound include inositol kinases and phosphatases, which are enzymes responsible for adding and removing phosphate groups, respectively. The pathways involved in its mechanism of action are primarily related to cell signaling and the regulation of cellular activities .
Comparación Con Compuestos Similares
Similar Compounds:
- D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate (phytic acid)
- D-myo-Inositol-1,3,4,5,6-pentaphosphate
- D-myo-Inositol-1,2,3,4,6-pentaphosphate
- D-myo-Inositol-1,4,5-triphosphate
Uniqueness: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. Its role as an intermediate in the production of higher-order inositol phosphates makes it a crucial component in the study of cell signaling pathways. Unlike some other inositol phosphates, it is a poor activator of the inositol 1,4,5-trisphosphate receptor, highlighting its distinct functional properties .
Propiedades
Fórmula molecular |
C6H27N4O18P4 |
|---|---|
Peso molecular |
567.19 g/mol |
InChI |
InChI=1S/C6H16O18P4.3H3N.H2N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);3*1H3;1H2/t1-,2+,3-,4+,5-,6+;;;; |
Clave InChI |
TYJWRBQKZVRBFU-ODDQJIBDSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H]([C@H]([C@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2] |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


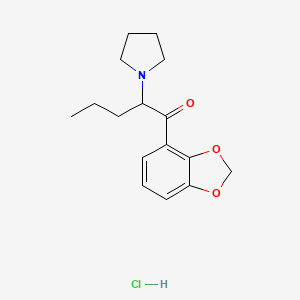

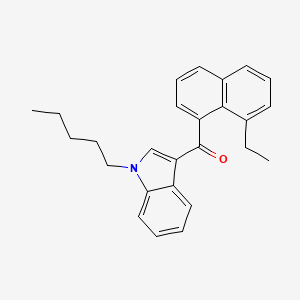
![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)
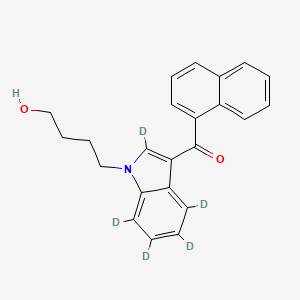


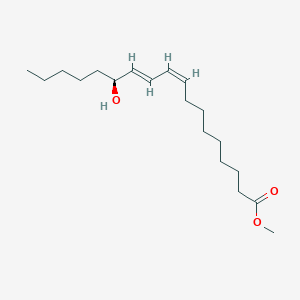
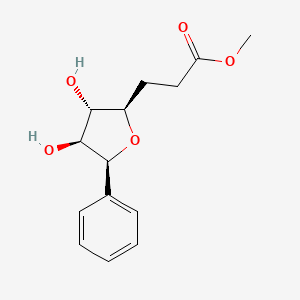
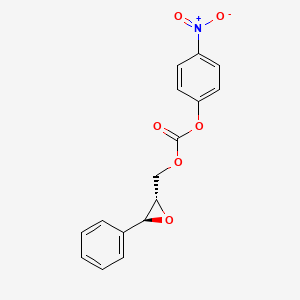

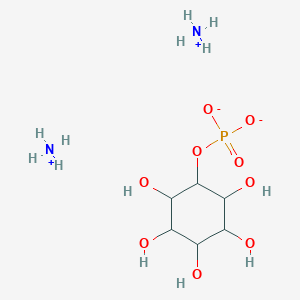
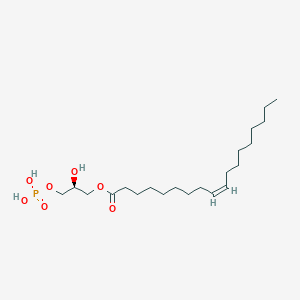
![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
